3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride
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Description
“3-Azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride” is a chemical compound . It’s also known as “{3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride” with the CAS Number: 2416236-76-3 .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.3.1]nonane derivatives has been achieved through a one-pot tandem Mannich annulation . This process involves the use of aromatic ketones, paraformaldehyde, and dimethylamine . This method has been found to be a practical precursor for obtaining 3-azabicyclo[3.3.1]nonane in good yields (up to 83%) .Chemical Reactions Analysis
The formation of 3-azabicyclo[3.3.1]non-3-enes has been achieved via the bridged-Ritter reactions . The reaction involves the use of a carbenium ion with a nitrile group, followed by subsequent events .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Antiarrhythmic Properties : Research shows that derivatives of 3-azabicyclo[3.3.1]nonane, like 3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate, have been synthesized and found effective as antiarrhythmic agents in animal models (Thompson et al., 1987).
- Stereochemistry and Antimicrobial Evaluation : Novel derivatives of 3-azabicyclo[3.3.1]nonan-9-ylidene have been created and displayed significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Ramachandran et al., 2011).
- NMR Studies for Structural Analysis : Detailed NMR studies have been conducted on variously substituted 3-azabicyclo[3.3.1]nonan-9-ones to establish their stereochemical assignments, which are crucial for understanding their chemical behavior (Park, Jeong, & Parthiban, 2011).
Pharmacological Applications
- Antiarrhythmic Activity : Synthetic analogs of 3-azabicyclo[3.3.1]nonanes have been examined for their antiarrhythmic activity, highlighting the potential of these compounds in cardiovascular therapeutics (Khisamutdinova et al., 2004).
- Analgesic and Local Anaesthetic Action : Certain derivatives, such as 3-methyl-9β-alkoxy-9α-phenyl-3-azabicyclo[3.3.1]nonane, have shown promising analgesic activities and marked local anaesthetic action in biological testing (Oki et al., 1970).
Structural and Conformational Studies
- Structural and Conformational Analysis : Extensive research has been done on the structural and conformational behavior of 3-azabicyclo[3.3.1]nonane derivatives, which is crucial for understanding their chemical and pharmacological properties (Arias-Pérez et al., 1997).
Antiprotozoal Activity
- Anti-Trypanosomal and Anti-Plasmodial Activity : Studies indicate the potential of 2-azabicyclo[3.2.2]nonanes, related to 3-azabicyclo[3.3.1]nonanes, in exhibiting significant antiprotozoal activities against pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum (Seebacher et al., 2005).
Properties
IUPAC Name |
3-azabicyclo[3.3.1]nonan-1-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-7-9-3-1-2-8(4-9)5-10-6-9;/h8,10-11H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSZCLKFBDCLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(CNC2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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